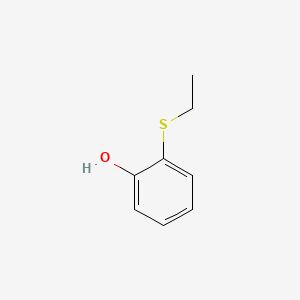

2-(Ethylthio)phenol

Cat. No. B1595092

Key on ui cas rn:

29549-60-8

M. Wt: 154.23 g/mol

InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04599451

Procedure details

Zirconium tetrachloride (23.4 g, 0.1 mole) was added to phenol (141.2 g, 1.5 moles). The mixture was slowly heated to 156° C. under nitrogen and maintained at this temperature overnight while allowing HCl to escape. The mixture was cooled to ca. 100° C. and ethyl disulfide (122.3 g, 1 mole) was added. The mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 7 hours during which temperature slowly increased to 198° C. Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C. yielded 134.7 g of distillate. GC analysis indicated the distillate contained 53.4 g of phenol (38% recovered) and 63.7 g of ortho-(ethylthio)phenol (41% yield). Fractional distillation through a 5 inch Vigreux column yielded, after removal of phenol, a main fraction of 99.2% pure ortho-(ethylthio)phenol distilling at 125°-127° C. at 30 mm mercury.

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH2:9]([S:11]SCC)[CH3:10].C(S)C>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[CH2:9]([S:11][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:10] |f:4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

122.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)SSCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)S

|

Step Four

|

Name

|

|

|

Quantity

|

53.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

141.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

23.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

156 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to ca. 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed continuously by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued for a total of 7 hours during which temperature

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

slowly increased to 198° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 134.7 g of distillate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)SC1=C(C=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63.7 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 41.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |